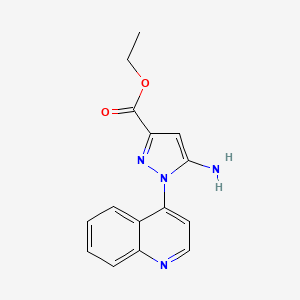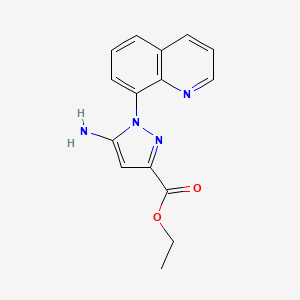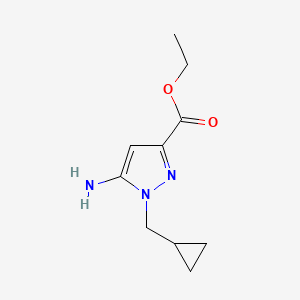
4-Isobutoxy-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an isobutoxy group at the fourth position. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of the isobutoxy group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 4-isobutoxy-3-buten-2-one can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the cyclization process.
Another method involves the use of a [3+2] cycloaddition reaction between an alkyne and an azide. This approach can be catalyzed by transition metals such as copper or ruthenium, providing a versatile route to synthesize various pyrazole derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalytic processes, such as those involving palladium or copper catalysts, are often preferred for their efficiency and selectivity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are increasingly being adopted in industrial synthesis to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used for these transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Isobutoxy-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Isobutoxy-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isobutoxy group can influence the compound’s binding affinity and selectivity, affecting its overall bioactivity. Detailed studies on its interaction with specific molecular pathways are necessary to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-1H-pyrazole: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Ethoxy-1H-pyrazole: Contains an ethoxy group, offering different steric and electronic properties.
4-Butoxy-1H-pyrazole: Features a butoxy group, providing a comparison in terms of chain length and hydrophobicity.
Uniqueness
4-Isobutoxy-1H-pyrazole is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted pyrazoles
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)5-10-7-3-8-9-4-7/h3-4,6H,5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEMYQRPCXZZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951624.png)
![7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7951631.png)
